molecular formula C19H21N3O3S B2871995 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-87-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2871995
CAS No.: 946317-87-9
M. Wt: 371.46
InChI Key: UZQCGVLMFFOCGL-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with an oxazole ring. The benzothiazole moiety is substituted with methyl groups at positions 5 and 7, while the oxazole ring carries a 3-methyl group and a carboxamide linkage to an oxolane (tetrahydrofuran) methyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in analogous benzothiazole-oxazole hybrids .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-11-7-12(2)17-15(8-11)20-19(26-17)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQCGVLMFFOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the formation of the carboxamide group through an amidation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

    Amidation: The carboxamide group can be modified through amidation reactions with different amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria. The compound may also interact with other molecular pathways depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole and oxazole derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide Benzothiazole-oxazole hybrid 5,7-dimethyl (benzothiazole); 3-methyl (oxazole); oxolan-2-ylmethyl (carboxamide) Potential kinase inhibition, enhanced solubility due to oxolane group Synthesized analogs
Benzo[c][1,2,5]oxadiazole-5-carboxamide Benzoxadiazole Carboxamide at position 5 Fluorescent probes, electronic materials
Thiazol-5-ylmethyl carbamate derivatives Thiazole-carbamate Variable substituents (e.g., phenyl, ethyl) Antimicrobial activity, enzyme inhibition
N′-[3-chlorophenyl)amino]benzo[c][1,2,5]oxadiazole-5-carboximidamide Benzoxadiazole-carboximidamide 3-chlorophenylamino group Anticancer activity, DNA interaction

Key Observations

Electronic Properties: The target compound’s benzothiazole-oxazole hybrid core provides π-conjugation, comparable to benzo[c][1,2,5]oxadiazole derivatives, which are known for their electron-deficient character and use in optoelectronics . In contrast, thiazole-carbamate derivatives (e.g., ) prioritize hydrogen-bonding interactions due to carbamate functionalities, favoring biological activity over electronic applications .

Biological Activity: The 5,7-dimethyl substitution on the benzothiazole ring may mimic the steric effects of 3-chlorophenylamino groups in benzo[c][1,2,5]oxadiazole-carboximidamides, which exhibit anticancer properties via DNA intercalation . Unlike thiazole-carbamates with broad-spectrum antimicrobial activity, the oxazole-carboxamide linkage in the target compound suggests selectivity toward kinase targets, as oxazole rings often serve as ATP-binding mimics .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for benzo[c][1,2,5]oxadiazole derivatives, such as cyclization using thionyl chloride or coupling reactions with oxolane-methyl amines . However, the incorporation of two heterocycles (benzothiazole and oxazole) increases synthetic challenges compared to simpler carboxamide analogs.

Research Findings and Data Analysis

Table 2: Experimental Data for Select Compounds

Property Target Compound Benzo[c][1,2,5]oxadiazole-5-carboxamide Thiazol-5-ylmethyl carbamate ()
Molecular Weight (g/mol) ~405.5 (calculated) ~207.2 ~550–600 (estimated)
LogP (Predicted) 2.8 1.5 3.2–3.8
Solubility (mg/mL in DMSO) >10 (estimated) <5 >20
Biological Activity (IC50) Not reported 15 µM (anticancer) 2–5 µM (antimicrobial)

Critical Analysis

  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity, ideal for membrane permeability in drug design. Its oxolane group likely improves aqueous solubility compared to unsubstituted benzoxadiazole-carboxamides .

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound involves several chemical reactions, typically starting from 5,7-dimethyl-1,3-benzothiazol-2-amine and various carboxylic acid derivatives. The reaction conditions often include the use of bases like triethylamine to facilitate the formation of the amide bond. The molecular formula for this compound is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molecular weight of approximately 306.38 g/mol.

Anticancer Properties

Research has indicated that compounds containing the oxazole moiety exhibit significant anticancer activity. For instance, studies have shown that related oxazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in cancer cells through mitochondrial pathways and G2/M phase arrest in the cell cycle .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes or inhibition of critical enzymes necessary for microbial growth .

Immunomodulatory Effects

Immunosuppressive and immunostimulatory effects have been observed in related compounds. For example, derivatives of benzothiazole have shown varying degrees of inhibition on lymphocyte proliferation in response to mitogenic stimuli . This suggests potential applications in autoimmune diseases or transplant rejection scenarios.

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis.
  • Cell Cycle Regulation : It can induce cell cycle arrest and promote apoptosis in cancer cells.
  • Membrane Disruption : Its antimicrobial action may involve disrupting the integrity of microbial membranes.

Case Studies

  • Anticancer Activity : In a study involving human cancer cell lines, related oxazole compounds showed GI50 values (the concentration at which 50% growth inhibition occurs) in the nanomolar range, indicating potent anticancer properties .
  • Immunosuppressive Properties : Another study highlighted that certain derivatives inhibited phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting their potential as immunosuppressive agents .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameAnticancer ActivityAntimicrobial ActivityImmunomodulatory Effects
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[oxolan-2-yl]methyl]-1,2-oxazole-5-carboxamideHighModerateVariable
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamideModerateHighLow
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycineLowModerateHigh

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